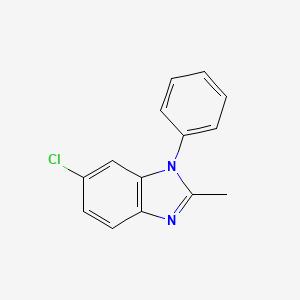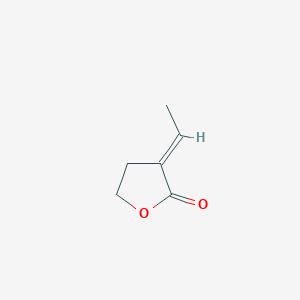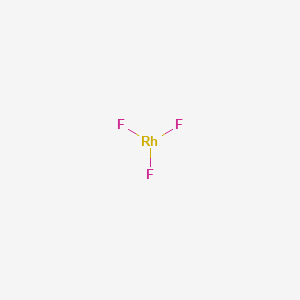
(R)-Mepivacaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is structurally related to lidocaine, a well-known local anesthetic, and shares some similar properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with ®-1-methylpiperidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of (2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards for pharmaceutical applications.
化学反応の分析
Types of Reactions
(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted piperidine carboxamides.
科学的研究の応用
(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a local anesthetic and antiarrhythmic agent, similar to lidocaine. Researchers investigate its efficacy, safety, and pharmacokinetic properties.
Pharmacology: It is used in pharmacological studies to understand its effects on ion channels, particularly sodium channels, and its potential therapeutic applications in treating cardiac arrhythmias.
Biology: The compound is explored for its interactions with biological membranes and its ability to modulate cellular signaling pathways.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of other pharmaceutical compounds and fine chemicals.
作用機序
The mechanism of action of (2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide involves its interaction with sodium channels in nerve and cardiac cells. By binding to these channels, the compound inhibits the influx of sodium ions, thereby stabilizing the cell membrane and preventing the initiation and propagation of action potentials. This results in its anesthetic and antiarrhythmic effects. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of ion flux and membrane potential.
類似化合物との比較
Similar Compounds
Lidocaine: A widely used local anesthetic and antiarrhythmic agent with a similar structure and mechanism of action.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Ropivacaine: A local anesthetic with a similar structure but different pharmacokinetic properties.
Uniqueness
(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide is unique due to its specific stereochemistry and structural modifications, which may result in distinct pharmacological properties
特性
CAS番号 |
34811-66-0 |
|---|---|
分子式 |
C15H22N2O |
分子量 |
246.35 g/mol |
IUPAC名 |
(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/t13-/m1/s1 |
InChIキー |
INWLQCZOYSRPNW-CYBMUJFWSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2C |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, N-[2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13421091.png)
![1-(4-fluorophenyl)-4-[(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]butan-1-one](/img/structure/B13421097.png)
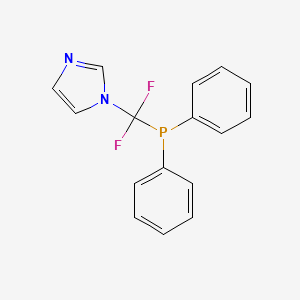

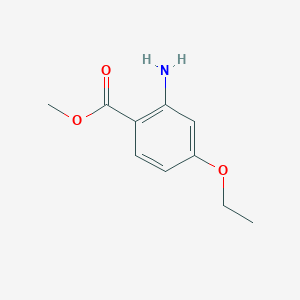



![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)
